Ethyl 5-Bromoindole-3-acetate
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Overview
Description
Ethyl 5-Bromoindole-3-acetate is a chemical compound belonging to the indole family, characterized by the presence of a bromine atom at the 5th position of the indole ring and an ethyl ester group at the 3rd position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-Bromoindole-3-acetate typically involves the bromination of indole derivatives followed by esterification. One common method includes the bromination of indole-3-acetic acid using bromine in acetic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 5-Bromoindole-3-acetic acid.
Reduction: Ethyl 5-Bromoindole-3-ethanol.
Substitution: 5-Aminoindole-3-acetate or 5-Thioindole-3-acetate.
Scientific Research Applications
Ethyl 5-Bromoindole-3-acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-Bromoindole-3-acetate involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The bromine atom and ester group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
5-Bromoindole-3-acetic acid: Lacks the ethyl ester group, making it less lipophilic.
Ethyl 5-Chloroindole-3-acetate: Contains a chlorine atom instead of bromine, affecting its reactivity and biological activity.
Indole-3-acetic acid: A naturally occurring plant hormone, lacking the bromine and ethyl ester groups.
Uniqueness: Ethyl 5-Bromoindole-3-acetate is unique due to the presence of both the bromine atom and the ethyl ester group, which confer distinct chemical and biological properties. These modifications enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C12H12BrNO2 |
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Molecular Weight |
282.13 g/mol |
IUPAC Name |
ethyl 2-(5-bromo-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H12BrNO2/c1-2-16-12(15)5-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,2,5H2,1H3 |
InChI Key |
CMIOCERDHVURFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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